Fuberidazole

Beschreibung

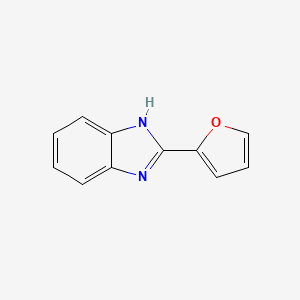

This compound is a ring assembly consisting of benzimidazole substituted at position 2 by a 2-furyl group. A fungicide used as a seed treatment to control Fusarium spp. in cereals. It has a role as an antifungal agrochemical. It is a member of benzimidazoles, a member of furans and a benzimidazole fungicide.

fumigant; structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJUZNLFJAWNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041995 | |

| Record name | Fuberidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998) | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3878-19-1 | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuberidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fuberidazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUBERIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fuberidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fuberidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUBERIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXD450F6C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 550 °F decomposes (EPA, 1998) | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Fuberidazole's Mechanism of Action on β-Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a member of the benzimidazole class of fungicides, exerts its biological activity by disrupting microtubule function through direct interaction with β-tubulin. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound and related benzimidazoles on β-tubulin. It details the inhibition of microtubule polymerization, discusses the putative binding site, and summarizes key quantitative data from in vitro studies. Furthermore, this guide outlines detailed experimental protocols for assays relevant to the study of this compound-tubulin interactions and presents visual representations of the mechanism and experimental workflows using Graphviz diagrams. Due to the limited availability of specific quantitative data for this compound, data from the closely related and well-studied benzimidazoles, carbendazim and benomyl, are included as representative examples to illustrate the binding affinity and inhibitory concentrations.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play crucial roles in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, tubulin has emerged as a key target for the development of a wide range of therapeutic agents, including anticancer drugs and fungicides.

This compound is a systemic fungicide belonging to the benzimidazole chemical class. Its mode of action involves the inhibition of mitosis and cell division in fungal pathogens[1]. This antimitotic activity is achieved by interfering with the assembly of β-tubulin into functional microtubules, thereby disrupting the formation of the mitotic spindle. Understanding the precise molecular interactions between this compound and β-tubulin is critical for the rational design of novel, more effective antifungal agents and for overcoming potential resistance mechanisms.

This guide provides a detailed technical examination of the mechanism of action of this compound on β-tubulin, intended for researchers and professionals in the fields of biochemistry, mycology, and drug development.

Mechanism of Action

The primary mechanism of action of this compound and other benzimidazoles is the inhibition of microtubule polymerization. By binding to β-tubulin subunits, these compounds disrupt the assembly of αβ-tubulin heterodimers into protofilaments and, subsequently, into microtubules. This disruption leads to a cascade of downstream effects, culminating in the arrest of the cell cycle at the G2/M phase and ultimately, inhibition of fungal growth.

Inhibition of Microtubule Polymerization

This compound and its chemical relatives directly interfere with the elongation of microtubules. This inhibition has been demonstrated in vitro using purified tubulin. While specific data for this compound is limited, studies on carbendazim and benomyl show a concentration-dependent inhibition of tubulin polymerization[1][2][3][4]. For instance, carbendazim has been shown to inhibit the polymerization of purified bovine brain tubulin with an IC50 of approximately 70 µM[3]. Similarly, benomyl inhibits brain tubulin polymerization with an IC50 in the range of 70-75 µM[1][2]. These compounds do not typically induce depolymerization of existing microtubules but rather prevent the addition of new tubulin dimers to the growing microtubule ends[5].

Binding to β-Tubulin

Benzimidazoles, including this compound, selectively bind to the β-tubulin subunit. While a high-resolution crystal structure of this compound or other classic benzimidazoles complexed with tubulin is not yet available, competitive binding assays and mutational analyses have provided insights into the putative binding site. Studies have shown that thiabendazole, a related benzimidazole, competitively inhibits the binding of radiolabeled carbendazim to fungal tubulin, suggesting they share a common or overlapping binding site[6].

This binding is characterized by moderate affinity. For example, carbendazim binds to mammalian tubulin with a dissociation constant (Kd) of 42.8 ± 4.0 μM[4][7]. Benomyl has been reported to bind to brain tubulin with a Kd of 11.9 ± 1.2 μM[1][2].

Resistance Mechanisms

Resistance to benzimidazole fungicides in fungal populations is a significant agricultural concern. The primary mechanism of resistance involves point mutations in the gene encoding β-tubulin. These mutations alter the amino acid sequence of the protein, leading to reduced binding affinity of the fungicide. Common mutations conferring resistance are found at specific amino acid positions, such as 198 and 200.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of representative benzimidazoles with tubulin. It is important to note that specific data for this compound is scarce in publicly available literature. Therefore, data for carbendazim and benomyl are presented as proxies.

Table 1: Binding Affinity of Benzimidazoles to Tubulin

| Compound | Tubulin Source | Method | Dissociation Constant (Kd) | Reference |

| Carbendazim | Mammalian | Fluorescence Spectroscopy | 42.8 ± 4.0 μM | [4][7] |

| Benomyl | Brain | Fluorescence Spectroscopy | 11.9 ± 1.2 μM | [1][2] |

Table 2: Inhibition of Tubulin Polymerization by Benzimidazoles

| Compound | Tubulin Source | Method | IC50 | Reference |

| Carbendazim | Purified Bovine Brain | Turbidimetry | ~70 µM | [3] |

| Benomyl | Brain | Turbidimetry/Sedimentation | 70-75 µM | [1][2][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and related compounds with β-tubulin.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from soluble tubulin dimers.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Temperature-controlled 96-well plate spectrophotometer

Protocol:

-

Prepare the tubulin polymerization reaction mixture on ice. For a standard 100 µL reaction, combine:

-

General Tubulin Buffer

-

Glycerol to a final concentration of 10% (v/v)

-

GTP to a final concentration of 1 mM

-

Purified tubulin to a final concentration of 3 mg/mL

-

-

Add the desired concentration of this compound or control vehicle (DMSO) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 1%).

-

Pre-warm a 96-well microplate to 37°C.

-

Transfer 100 µL of the reaction mixture to the pre-warmed wells.

-

Immediately place the plate in the spectrophotometer, pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Tubulin Binding Assay (Fluorescence Quenching)

This method measures the binding of a ligand to tubulin by observing the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

-

Purified tubulin

-

Binding Buffer (e.g., 25 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8)

-

This compound (or other test compounds) dissolved in DMSO

-

Spectrofluorometer

Protocol:

-

Prepare a solution of purified tubulin (e.g., 2 µM) in the binding buffer.

-

Place the tubulin solution in a quartz cuvette and allow it to equilibrate at 25°C in the spectrofluorometer.

-

Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 400 nm to determine the initial fluorescence intensity. The maximum emission is typically around 330-340 nm.

-

Add increasing concentrations of this compound to the tubulin solution, incubating for a set time (e.g., 5-10 minutes) after each addition to allow for binding to reach equilibrium.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for the inner filter effect if the compound absorbs at the excitation or emission wavelengths.

-

The binding constant (Kd) can be calculated by fitting the fluorescence quenching data to the Stern-Volmer equation or other appropriate binding models.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound on β-tubulin.

Caption: Experimental workflow for studying this compound-tubulin interaction.

Conclusion

References

- 1. Antimitotic antifungal compound benomyl inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Fuberidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for fuberidazole, a benzimidazole-based fungicide. The document details the core chemical reactions, starting materials, and experimental protocols. Quantitative data is presented in structured tables for clarity, and a visual representation of the synthesis pathway is provided using the DOT language for Graphviz.

Core Synthesis Pathway: Phillips-Ladenburg Condensation

The most common and industrially relevant method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction. This pathway involves the reaction of o-phenylenediamine with furfural, which undergoes a cyclocondensation to form the benzimidazole ring system. This method is a cornerstone of benzimidazole synthesis due to its efficiency and the ready availability of the starting materials.

The reaction proceeds in two conceptual steps:

-

Schiff Base Formation: The initial reaction between one of the amino groups of o-phenylenediamine and the aldehyde group of furfural forms a Schiff base intermediate.

-

Cyclization and Aromatization: The second amino group of the diamine then attacks the imine carbon, leading to an intramolecular cyclization. Subsequent dehydration and aromatization result in the stable benzimidazole ring of this compound.

Various catalysts and reaction conditions can be employed to optimize this process, including the use of mineral acids, Lewis acids, or heterogeneous catalysts, and conducting the reaction under conventional heating or microwave irradiation.

Starting Materials

The primary starting materials for the core synthesis of this compound are:

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Provides the benzene and imidazole nitrogen atoms |

| Furfural | C₅H₄O₂ | 96.08 | Provides the furan ring and the C2 of imidazole |

Experimental Protocol: A Representative Synthesis

While specific industrial protocols are proprietary, the following laboratory-scale synthesis of a this compound derivative provides a detailed and representative experimental procedure. This protocol is adapted from the synthesis of fluorine-rich this compound derivatives and can be considered a general method for the condensation of a substituted o-phenylenediamine with a substituted furfural.

Step 1: Condensation and Cyclization

-

To a stirred solution of a substituted 1,2-diaminobenzene (10 mmol) in polyethylene glycol (PEG-400), add the corresponding substituted furan-2-carbaldehyde (10 mmol).

-

Heat the reaction mixture to 80–85°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to obtain the crude product.

-

Purify the crude product using column chromatography with a mobile phase of hexane:ethyl acetate to yield the 2-(furan-2-yl)-1H-benzo[d]imidazole derivative.

A study on the synthesis of 2-substituted benzimidazoles using a gold nanoparticle catalyst provides an alternative approach. In this method, o-phenylenediamine (0.3 mmol) and 2-furaldehyde (0.3 mmol) are stirred with a Au/TiO₂ catalyst (1 mol % Au) in a solvent mixture of CHCl₃:MeOH (3:1) at 25°C for 2 hours.[1]

| Parameter | Value |

| Reactant Ratio | 1:1 molar ratio of diamine to aldehyde |

| Solvent | Polyethylene glycol (PEG-400) |

| Temperature | 80–85°C |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Purification Method | Column Chromatography (Hexane:Ethyl Acetate) |

Quantitative Data for a Representative this compound Derivative Synthesis

The following table summarizes the yields for the synthesis of various fluorinated this compound derivatives, which demonstrates the efficiency of the condensation reaction.[2]

| Compound | Yield (%) | Melting Point (°C) |

| 4,5,6-Trifluoro-2-(4-fluorofuran-2-yl)-1H-benzo[d]imidazole | 81% | 149–153 |

| 2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole | 82% | 156–157 |

| 4,5,6-Trifluoro-2-(4-iodofuran-2-yl)-1H-benzo[d]imidazole | 80% | 167–168 |

| 2-(4-Chlorofuran-2-yl)-1-ethyl-4,5,6-trifluoro-1H-benzo[d]imidazole | 65% | 151–154 |

Visualization of the Synthesis Pathway

The following diagram illustrates the core synthesis pathway of this compound from o-phenylenediamine and furfural.

References

Fexaramine: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 3878-19-1

Introduction: Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Initially identified through high-throughput screening of a natural product-like library, fexaramine has garnered significant attention as a therapeutic candidate for a range of metabolic and inflammatory disorders.[3] A key characteristic of fexaramine is its predominantly gut-restricted activity, which minimizes systemic exposure and potentially reduces the side effects observed with systemic FXR agonists.[2][4] This in-depth guide provides a comprehensive review of the scientific literature on fexaramine, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Pharmacological Profile and Quantitative Data

Fexaramine distinguishes itself with a high affinity and selectivity for the farnesoid X receptor (FXR), showing a 100-fold greater affinity for FXR compared to natural compounds.[1][5] Its primary mechanism of action is as an FXR agonist, with a notable characteristic of being gut-restricted. This localized action in the intestines helps to minimize systemic side effects.[2][4]

Below is a summary of the key quantitative data reported for fexaramine and its analogues.

| Compound | EC50 (Cell-based Assay) | Receptor Specificity | Reference |

| Fexaramine | 25 nM | Selective for FXR over PXR, CAR, and VDR | [1][2] |

| Fexarine | 38 nM | Not specified | [1] |

| Fexarene | 36 nM | Not specified | [1] |

| SRI-1 | 377 nM | Not specified | [1] |

| SRI-2 | 343 nM | Not specified | [1] |

| GW4064 | 80 nM | High-affinity ligand for FXR | [1] |

Mechanism of Action and Signaling Pathways

Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription factor. This activation initiates a cascade of signaling events that modulate the expression of numerous genes involved in metabolic and inflammatory processes.

FXR-Mediated Gene Regulation in Metabolic Homeostasis

Upon oral administration, fexaramine primarily acts on FXR in the intestinal tract.[2][5] This localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[5][6] FGF15 then enters the portal circulation and signals in the liver to regulate bile acid synthesis and glucose metabolism.

Caption: Fexaramine's gut-restricted FXR activation and subsequent signaling cascade.

Inhibition of Osteoclast Differentiation

Recent studies have revealed a role for fexaramine in bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8] This effect is mediated through the downregulation of the NFATc1 signaling pathway.[7][8] Fexaramine achieves this by interfering with the RANKL-induced phosphorylation of p38, ERK, and GSK3β, which are upstream kinases that regulate the expression of c-Fos and NFATc1, key transcription factors for osteoclastogenesis.[7]

References

- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]

- 4. Fexaramine - LKT Labs [lktlabs.com]

- 5. Fexaramine - Wikipedia [en.wikipedia.org]

- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fuberidazole: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole fungicide, has long been recognized for its efficacy against a variety of fungal pathogens, primarily through the disruption of microtubule assembly. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, biological activities, and mechanisms of action. A significant focus is placed on the structure-activity relationships (SAR) that govern their antifungal and, more recently discovered, anticancer properties. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and development.

Introduction

This compound, chemically known as 2-(2'-furyl)benzimidazole, belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[2][3] The primary application of this compound has been in agriculture as a systemic fungicide, particularly effective against Fusarium species.[1] Its mechanism of action, like other benzimidazoles, involves the inhibition of β-tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and inhibition of fungal growth.

Recent research has expanded the potential therapeutic applications of this compound derivatives beyond agriculture. Notably, novel fluorine-rich analogues have demonstrated promising activity as inhibitors of hypoxic cancer cells.[2][4] This has opened new avenues for the development of this compound-based compounds in oncology.

This guide aims to provide a detailed technical overview of this compound analogues and derivatives, focusing on their synthesis, quantitative biological data, and the underlying molecular pathways they modulate.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold and its derivatives generally involves the condensation of an o-phenylenediamine with a furan-2-carboxaldehyde or a related carboxylic acid derivative.[3] Variations in the substituents on both the o-phenylenediamine and the furan moiety allow for the generation of a diverse library of analogues.

General Synthesis of Fluorine-Rich this compound Derivatives

A common synthetic route to produce fluorine-rich this compound derivatives involves a two-step process.[2] The first step is the condensation of a halo-substituted furfural with 4,5,6-trifluorobenzene-1,2-diamine. The subsequent step involves the alkylation of the benzimidazole nitrogen.[2]

Experimental Protocol: Synthesis of 4,5,6-Trifluoro-2-(4-fluorofuran-2-yl)-1H-benzo[d]imidazole (Compound 5a) [2]

-

Step 1: Synthesis of the Benzimidazole Core. To a stirred solution of 4,5,6-trifluorobenzene-1,2-diamine (10 mmol) in polyethylene glycol (PEG400), halo-substituted furfural (10 mmol) is added. The reaction mixture is heated to 80-85°C and monitored by thin-layer chromatography (TLC). Following completion, the reaction is worked up with water to yield the crude product, which is then purified.

-

Step 2: Alkylation (if required). The product from Step 1 (10 mmol) is stirred with an equimolar amount of sodium hydride (NaH) in acetone for one hour. The desired alkyl halide (10 mmol) is then added, and the mixture is agitated for an additional five hours at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is dissolved in water and extracted with dichloromethane. The organic extract is dried over anhydrous sodium sulfate and purified by silica gel chromatography.

Synthesis of 2,5-Disubstituted Furan Derivatives of Benzimidazole

The synthesis of furan derivatives with substituents at the 5-position of the furan ring can be achieved through the condensation of appropriately substituted furan-2-carbaldehydes with o-phenylenediamines.[5] For instance, 5-(4-nitrophenyl) or 5-(4-chlorophenyl) furan-2-carbaldehydes can be reacted with 2-cyanomethylbenzimidazole in the presence of a base like piperidine to yield acrylonitrile-substituted derivatives.[5]

Experimental Protocol: Synthesis of Acrylonitrile Substituted 2,5-Difurane Benzimidazole Derivatives [5]

-

5-(4-nitro/chlorophenyl) substituted furan-2-carbaldehydes and 2-cyanomethylbenzimidazole are condensed in absolute ethanol with piperidine acting as a base. The reaction yields the corresponding acrylonitrile derivatives.

Synthesis of 5-Nitro-substituted Benzimidazoles

5-Nitro-substituted benzimidazole derivatives can be synthesized by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in dimethoxyethane in the presence of sodium metabisulfite as an oxidizing agent.[6]

Experimental Protocol: General Synthesis of 5-Nitro Benzimidazole Derivatives [6]

-

A mixture of 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde is refluxed in dimethoxyethane. Sodium metabisulfite is used as an oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring.

Biological Activity and Quantitative Data

The biological activity of this compound and its derivatives has been evaluated against a range of fungal pathogens and cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison and analysis of structure-activity relationships.

Anticancer Activity of Fluorine-Rich this compound Derivatives

A series of sixteen fluorine-rich this compound derivatives were synthesized and evaluated for their cytotoxic properties against the human breast cancer cell line MCF-7 under hypoxic conditions.[2] Several compounds demonstrated promising activity.[2]

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) against MCF-7[2] |

| 5a | H | H | F | H | 1.023 |

| 5b | CH3 | H | F | H | >100 |

| 5c | C2H5 | H | F | H | 85.3 |

| 5d | i-Pr | H | F | H | 62.5 |

| 5e | H | Cl | H | H | 1.04 |

| 5f | CH3 | Cl | H | H | >100 |

| 5g | C2H5 | Cl | H | H | 90.1 |

| 5h | i-Pr | Cl | H | H | 56.2 |

| 5i | H | Br | H | H | 25.6 |

| 5j | CH3 | Br | H | H | >100 |

| 5k | C2H5 | Br | H | H | >100 |

| 5l | i-Pr | Br | H | H | >100 |

| 5m | H | I | H | H | 45.3 |

| 5n | CH3 | I | H | H | Inactive |

| 5o | C2H5 | I | H | H | >100 |

| 5p | i-Pr | I | H | H | >100 |

Table 1: In vitro cytotoxicity of fluorine-rich this compound derivatives against hypoxic MCF-7 cells.

Antifungal and Germicidal Activity

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogues is the inhibition of β-tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis.[8][9]

dot

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

The disruption of microtubules triggers a cascade of downstream signaling events. In some cancer cells, this can lead to a G1 and G2 arrest associated with an increase in the expression of p21, a cyclin-dependent kinase inhibitor.[2][10] The activation of the p53 tumor suppressor pathway can also be a consequence of microtubule disruption. Furthermore, tubulin polymerization inhibitors have been shown to induce apoptosis through the upregulation of Fas expression, mediated by the NF-κB signaling pathway, leading to the activation of caspases.[9]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole and furan rings.

-

Substitution on the Benzimidazole Nitrogen (N1): For the fluorine-rich anticancer derivatives, substitution at the N1 position with alkyl groups larger than a proton (e.g., methyl, ethyl, isopropyl) generally leads to a decrease or loss of activity.[2] The unsubstituted N-H appears to be important for activity.[2]

-

Substitution on the Furan Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br, I), on the furan ring is crucial for the anticancer activity of the fluorine-rich derivatives.[2]

-

Substitution on the Benzene Ring: The introduction of substituents on the benzene ring of the benzimidazole core can modulate the germicidal and antifungal properties of the compounds.[7]

dot

Caption: Structure-Activity Relationship (SAR) workflow for this compound derivatives.

Conclusion

This compound and its structural analogues represent a versatile class of compounds with significant biological activities. While their primary role has been in antifungal applications, recent discoveries of their potent anticancer properties have opened up new therapeutic possibilities. The core benzimidazole-furan scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological profiles. The detailed synthetic protocols and quantitative biological data presented in this guide provide a solid foundation for further research and development in this area. The elucidation of the downstream signaling pathways triggered by microtubule disruption offers new targets for combination therapies and a deeper understanding of the cellular response to these agents. Future work should focus on expanding the library of this compound derivatives, conducting comprehensive in vivo studies, and further exploring their potential in oncology and infectious diseases.

References

- 1. DSpace [archive.hshsl.umaryland.edu]

- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scispace.com [scispace.com]

- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 9. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Beyond the Fungicide: An In-depth Technical Guide to the Expanding Biological Activities of Fuberidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole-based compound, is well-established for its potent antifungal properties, primarily through the inhibition of fungal β-tubulin polymerization.[1] However, emerging research on its derivatives suggests a broader spectrum of biological activities, notably in the realm of oncology. This technical guide synthesizes the current understanding of this compound's bioactivity beyond its antifungal effects, with a focus on the potential anticancer applications of its derivatives. While direct evidence for the parent compound's efficacy in these areas remains limited, the data from related structures provide a compelling rationale for further investigation. This document details the cytotoxic effects of this compound derivatives against cancer cells, explores the potential mechanisms of action, and provides comprehensive experimental protocols for key assays in the field. The anti-parasitic potential, inferred from the activity of other benzimidazoles, is also discussed as a prospective area of research.

Anticancer Activity of this compound Derivatives

Recent studies have focused on the synthesis and evaluation of novel this compound derivatives, revealing significant cytotoxic activity against various cancer cell lines, particularly under hypoxic conditions characteristic of solid tumors.[2][3][4]

Cytotoxicity Against Hypoxic Cancer Cells

A series of sixteen newly synthesized this compound derivatives were evaluated for their in vitro anticancer potential against hypoxic MCF-7 breast cancer cells. Several of these compounds demonstrated promising cytotoxicity.[2][3] The half-maximal inhibitory concentration (IC50) values for the most active derivatives are summarized in the table below.

| Compound | Cell Line | Condition | IC50 (µM) | Reference |

| Derivative 5a | MCF-7 | Hypoxic | ~25 | [2] |

| Derivative 5e | MCF-7 | Hypoxic | ~50 | [2] |

| Derivative 5h | MCF-7 | Hypoxic | ~50 | [2] |

| Derivative 5i | MCF-7 | Hypoxic | ~50 | [2] |

| Tirapazamine (Control) | MCF-7 | Hypoxic | ~15 | [2] |

Table 1: Cytotoxicity (IC50) of selected this compound derivatives against hypoxic MCF-7 cells.

Induction of DNA Damage

The anticancer mechanism of these derivatives appears to involve the induction of DNA damage.[2] Treatment of hypoxic MCF-7 cells with derivatives 5g , 5i , and 5m led to a significant increase in the phosphorylation of H2AX at Ser139, a marker of DNA double-strand breaks.[2] Compound 5m was particularly effective, increasing DNA damage by 1.5-fold compared to the control.[2]

Apoptosis and Cell Cycle Arrest

While the this compound derivatives showed potent cytotoxicity and induced DNA damage, a corresponding increase in the activity of caspase 3/7, key executioners of apoptosis, was not observed in hypoxic MCF-7 cells after 24 and 48 hours of treatment.[2] This suggests that the cell death mechanism may be caspase-independent or that apoptosis occurs at later time points. Other benzimidazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through mitochondrial-dependent pathways in various cancer cells.[5][6] This suggests a potential mechanism for this compound and its derivatives that warrants further investigation.

Potential Anti-parasitic Activity

The benzimidazole scaffold is a common feature in a number of anti-parasitic drugs.[7] For instance, fexinidazole, another benzimidazole derivative, has demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, and shows promise against Leishmania species.[8][9][10] While no direct studies on the anti-parasitic activity of this compound have been published, the known efficacy of structurally related compounds suggests that this is a promising area for future research.

Experimental Protocols

WST-1 Cell Viability Assay

This colorimetric assay is used to assess cell proliferation and cytotoxicity.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.

-

Gently shake the plate to ensure homogeneous distribution of the formazan.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

-

Calculate the percentage of cell viability relative to untreated control cells.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis. The addition of the single Caspase-Glo® 3/7 Reagent results in cell lysis, followed by caspase cleavage of the substrate, which liberates aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity present.

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

-

Allow the plate to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence of each sample using a luminometer.

-

Express the results as fold change in caspase activity compared to the untreated control.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

-

Culture and treat cells with the test compound for the desired duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution from the DNA content histogram.

Signaling Pathways

Based on the observed DNA damage and the known mechanisms of other benzimidazole derivatives, a hypothetical signaling pathway for the anticancer effects of this compound derivatives can be proposed. Upon entering the cancer cell, the compound may induce the generation of reactive oxygen species (ROS), leading to DNA damage. This damage activates the DNA damage response (DDR) pathway, potentially involving the phosphorylation of H2AX. Persistent DNA damage can trigger cell cycle arrest, providing time for DNA repair. If the damage is too severe, it can lead to the initiation of apoptosis, possibly through a mitochondrial-dependent pathway.

Conclusion and Future Directions

While this compound's primary application remains as a fungicide, the emerging data on its derivatives highlight a significant potential for this chemical scaffold in anticancer drug development. The cytotoxic effects against hypoxic cancer cells and the induction of DNA damage are particularly noteworthy. However, a critical gap in the literature is the lack of studies on the parent this compound compound itself. Future research should focus on:

-

Evaluating the anticancer and anti-parasitic activities of the parent this compound compound.

-

Elucidating the precise molecular mechanisms of action of this compound and its active derivatives, including the identification of specific protein targets beyond β-tubulin.

-

Conducting in vivo studies to assess the efficacy and safety of promising this compound derivatives in preclinical cancer and parasitic disease models.

A deeper understanding of the biological activities of this compound and its analogues could unlock their potential as novel therapeutic agents for a range of diseases beyond fungal infections.

References

- 1. β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for Carbendazim in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring novel fluorine-rich this compound derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis inducing properties of 3-biotinylate-6-benzimidazole B-nor-cholesterol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fexinidazole interferes with the growth and structural organization of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity and in vivo efficacy of fexinidazole against New World Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

Fuberidazole Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole, a benzimidazole-based fungicide, is utilized in agriculture for the control of various seed-borne fungal diseases. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation products and pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Degradation Pathways of this compound

This compound undergoes degradation through several pathways, including microbial degradation, photodegradation, hydrolysis, and soil degradation. The primary transformation involves the modification of the furan ring attached to the benzimidazole core.

Microbial Degradation

Microorganisms play a significant role in the breakdown of this compound in the environment. Studies have shown that both bacteria and fungi can metabolize this fungicide, primarily through oxidation, reduction, and hydrolysis of the furan moiety.[1]

Identified Microbial Degradation Products:

-

Benzimidazole-2-carboxylic acid: Formed through the oxidation of the furan ring.[1][2]

-

Benzimidazole: Results from the cleavage and removal of the furan ring.[1][2]

-

1-(1H-benzimidazole-2-yl)ethanone: Another product formed via the breakdown of the furan ring.[1][2]

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Caption: Proposed microbial degradation pathway of this compound.

Photodegradation

This compound is susceptible to degradation upon exposure to light, particularly UV radiation. The photolytic process involves the rearrangement of the furyl group, leading to the formation of several degradation products.[3] this compound is reported to have a photolytic half-life of approximately 15 minutes under specific experimental conditions.[3]

Identified Photodegradation Products:

-

Benzimidazole-2-carboxylic acid[3]

-

Methyl benzimidazole-2-carboxylate[3]

-

Methyl 4-oxo-4-(benzimidazol-2-yl)crotonate (cis and trans isomers)[3]

-

1-methoxybenzimidazole[3]

The proposed photodegradation pathway is initiated by the photoexcitation of this compound, leading to a cyclopropanyl ketone intermediate.

Caption: Proposed photodegradation pathway of this compound.

Quantitative Degradation Data

The degradation of this compound has been quantified under various conditions. The following tables summarize the key findings.

Table 1: Microbial Degradation of this compound by Different Strains after 35 Days

| Microbial Strain | Type | Degradation (%) | Half-life (days) |

| Pseudomonas syringae | Bacterium | 91 | 10.3 |

| Penicillium chrysogenum | Fungus | 86 | 10.6 |

| Aspergillus niger | Fungus | 59 | 11.0 |

| Aspergillus flavus | Fungus | 57 | 11.9 |

| Xanthomonas citri | Bacterium | 31 | 11.9 |

Table 2: Environmental Degradation of this compound

| Degradation Type | Maximum Dissipation/Transformation (%) | Lowest Half-life (days) |

| Soil Degradation | 99 | 0.95 |

| Hydrolytic Degradation | 97 | 3 |

| Photolysis | 12 (at 7.5 ppm) | Not specified |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies for investigating this compound degradation.

Microbial Degradation Study

Objective: To assess the biodegradation potential of various microbial strains against this compound.

Experimental Workflow:

Caption: Workflow for a typical microbial degradation study of this compound.

Methodology:

-

Microbial Strains: Bacterial and fungal strains were isolated from soil samples.[1] The study cited used Xanthomonas citri, Pseudomonas syringae, Aspergillus flavus, Aspergillus niger, and Penicillium chrysogenum.[1]

-

Culture Conditions: Pure cultures of the isolated microorganisms were grown in appropriate liquid media.

-

Degradation Assay: A known concentration of this compound was added to the microbial cultures. The cultures were incubated for a period of 35 days.[1]

-

Sampling and Extraction: Aliquots were taken at different time intervals. This compound and its degradation products were extracted from the culture medium using a suitable organic solvent.

-

Analysis: The extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry to identify and quantify the parent compound and its metabolites.[1][2]

Photodegradation Study

Objective: To investigate the degradation of this compound under UV irradiation.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., methanol or water) was prepared.[3]

-

Irradiation: The solution was irradiated using a high-pressure mercury lamp at a specific wavelength (e.g., 313 nm).[3]

-

Analysis: The photodegradation process was monitored over time by analyzing samples using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or fluorescence emission spectroscopy.[9]

-

Product Identification: Degradation products were isolated and their structures were elucidated using spectroscopic techniques.[3]

Soil and Hydrolytic Degradation Studies

Objective: To determine the degradation rate of this compound in soil and under different pH conditions.

Methodology:

-

Soil Degradation:

-

Hydrolytic Degradation:

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry were used for the quantification of this compound.[6][7]

Conclusion

The degradation of this compound is a multifaceted process influenced by microbial activity, light, and environmental conditions such as soil type and pH. The primary degradation products result from the transformation of the furan ring, leading to the formation of various benzimidazole derivatives. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals involved in the study of this compound's environmental fate and the development of related analytical methods. A thorough understanding of these degradation pathways is essential for the responsible management and use of this fungicide in agriculture.

References

- 1. Environmental Detoxification of Benzimidazole Fungicide this compound via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. emerypharma.com [emerypharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Toxicity of Fuberidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole fungicide, has been utilized for the control of various seed-borne fungal diseases. Its environmental persistence, potential for transport, and toxicological profile are of significant interest to ensure its safe use and to understand its impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and toxicity of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support risk assessment and further research.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and persistence in various environmental compartments.

| Property | Value | Reference |

| Chemical Name | 2-(2-Furyl)benzimidazole | [1] |

| CAS Number | 3878-19-1 | [2] |

| Molecular Formula | C₁₁H₈N₂O | [2] |

| Molecular Weight | 184.19 g/mol | [1] |

| Melting Point | 310-312 °C | [2] |

| Vapor Pressure | <1 x 10⁻³ Pa (at 20 °C) | [2] |

| Water Solubility | 200 mg/L (at pH 4, 20 °C) | [2] |

| 71 mg/L (at pH 7, 20 °C) | [2] | |

| LogP (Octanol-Water Partition Coefficient) | 2.670 | [2] |

| pKa (base) | 4.6 | [2] |

Environmental Fate

The environmental fate of this compound encompasses its transformation and transport in soil, water, and air. Key processes include biodegradation, photodegradation, hydrolysis, and sorption.

Degradation

2.1.1. Biodegradation

Microbial degradation is a primary route for the dissipation of this compound in the environment. Studies have shown that various bacteria and fungi can effectively degrade this fungicide.

| Organism | Degradation (%) | Half-life (t₁/₂) (days) | Reference |

| Pseudomonas syringae | 91 | 10.3 | [3] |

| Penicillium chrysogenum | 86 | 10.6 | [3] |

| Aspergillus niger | 59 | 11.0 | [3] |

| Aspergillus flavus | 57 | 11.9 | [3] |

| Xanthomonas citri | 31 | 11.9 | [3] |

| Soil (general) | - | 88.7 (medium persistence) | [3] |

The primary metabolites identified from the biodegradation of this compound include Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone[3].

2.1.2. Photodegradation

This compound is sensitive to light and can undergo photodegradation, particularly in aqueous environments.

| Condition | Half-life (t₁/₂) | Reference |

| Aqueous solution (light sensitive) | ~15 minutes | [4] |

Photolysis of this compound can lead to the formation of several degradation products, including benzimidazole-2-carboxylic acid and its methyl ester, methyl 4-oxo-4-(benzimidazol-2-yl)crotonate, and 1-methoxybenzimidazole[4].

2.1.3. Hydrolysis

This compound is reported to be stable to hydrolysis in pure water[4]. However, the rate of hydrolysis can be influenced by pH.

| pH | Stability | Reference |

| Pure water | Stable | [4] |

Environmental Transport

2.2.1. Soil Sorption and Mobility

The mobility of this compound in soil is influenced by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this process.

| Parameter | Value | Interpretation | Reference |

| Freundlich Adsorption Coefficient (Kf) | 9.84 mL/g | - | [5] |

| Soil Organic Carbon Partition Coefficient (Koc) | 605 mL/g | Slightly mobile | [5] |

A Koc value of 605 mL/g suggests that this compound has a moderate tendency to adsorb to soil organic matter, indicating a relatively low potential for leaching into groundwater[5].

2.2.2. Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF).

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) | 37 L/kg | Low potential | [5] |

A BCF of 37 L/kg indicates a low potential for this compound to bioaccumulate in aquatic organisms[5].

Ecotoxicity

The ecotoxicity of this compound has been evaluated for various non-target organisms to assess its potential environmental risk.

| Organism | Endpoint | Value | Interpretation | Reference |

| Fish (Oncorhynchus mykiss - Rainbow Trout) | 96-hour LC₅₀ | 0.91 mg/L | Moderate | [6] |

| Aquatic Invertebrates (Daphnia magna) | 21-day NOEC | 0.12 mg/L | Moderate | [5] |

| Algae | 72-hour EC₅₀ | Data not available | - | |

| Earthworms (Eisenia fetida) | 14-day LC₅₀ | Data not available | - | |

| Honeybees (Apis mellifera) | Acute Contact LD₅₀ | Data not available | - | |

| Acute Oral LD₅₀ | Data not available | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the environmental fate and toxicity assessment of this compound, based on standardized OECD guidelines.

Biodegradation in Soil (based on OECD 307)

Objective: To determine the rate and route of aerobic and anaerobic transformation of this compound in soil.

Methodology:

-

Test System: At least two different soil types with varying physicochemical properties (pH, organic carbon content, texture) are used.

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen).

-

Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

-

Analysis:

-

Extraction: this compound and its transformation products are extracted from the soil using appropriate organic solvents (e.g., acetonitrile, methanol).

-

Quantification: The parent compound and its metabolites in the extracts are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

-

Bound Residues: Non-extractable residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Aquatic Toxicity

4.2.1. Fish, Acute Toxicity Test (based on OECD 203)

Objective: To determine the acute lethal toxicity of this compound to fish.

Methodology:

-

Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss), is used.

-

Test Conditions: The test is conducted under static, semi-static, or flow-through conditions for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

-

Test Concentrations: Fish are exposed to a range of at least five concentrations of this compound prepared in a geometric series. A control group (without the test substance) is also included.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

4.2.2. Daphnia sp., Acute Immobilisation Test (based on OECD 202)

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Methodology:

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Test Conditions: The test is conducted under static conditions for 48 hours in a suitable medium at a controlled temperature and photoperiod.

-

Test Concentrations: Daphnids are exposed to a range of at least five concentrations of this compound. A control group is also included.

-

Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits are calculated.

4.2.3. Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

Methodology:

-

Test Organism: A recommended algal species, such as Scenedesmus subspicatus or Selenastrum capricornutum, is used.

-

Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.

-

Test Concentrations: Algae are exposed to at least five concentrations of this compound. A control group is also included.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The 72-hour EC₅₀ (the concentration that causes a 50% reduction in algal growth rate or yield) is calculated.

Analytical Methodology: GC-MS for this compound Residue Analysis

Objective: To identify and quantify this compound residues in environmental samples.

Methodology:

-

Sample Preparation:

-

Soil/Sediment: Extraction with an organic solvent (e.g., acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Water: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or SPE.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5ms).

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate this compound from other compounds in the extract. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all components.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity, where specific ions characteristic of this compound are monitored.

-

-

Mechanism of Action and Signaling Pathways

This compound, like other benzimidazole fungicides, exerts its antifungal activity by disrupting microtubule formation, which is crucial for mitosis and cell division in fungi[7].

Inhibition of β-Tubulin Polymerization

The primary molecular target of benzimidazoles is β-tubulin, a subunit of microtubules. This compound binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule assembly leads to the failure of mitotic spindle formation, resulting in the arrest of the cell cycle at the G2/M phase and ultimately inhibiting fungal growth[7].

References

- 1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 4. Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei) | OECD [oecd.org]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

Fuberidazole: A Technical Guide to its History, Development, and Fungicidal Action

This technical guide provides a comprehensive overview of the fungicide Fuberidazole, intended for researchers, scientists, and professionals in drug development. It details the compound's history, chemical properties, mechanism of action, and efficacy against key fungal pathogens. The guide also includes detailed experimental protocols and visual diagrams to illustrate complex biological and experimental processes.

Introduction and Historical Development

This compound is a systemic fungicide belonging to the benzimidazole class of chemical compounds.[1][2][3] The development of benzimidazole fungicides in the 1960s and 1970s marked a significant advancement in the control of a wide range of plant diseases.[3] this compound, also known by its synonym Furidazole and the developmental code BAY 33172, was developed by Bayer CropScience.[4][5][6] It is primarily utilized as a seed treatment for cereals to manage various seed and soil-borne diseases.[5][7] While effective, the extensive use of benzimidazoles, including this compound, has led to the development of resistance in some fungal species.[1][8]

Chemical Properties and Synthesis

This compound is a synthetic compound with the chemical formula C₁₁H₈N₂O.[5][9] A detailed summary of its chemical and physical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(Furan-2-yl)-1H-1,3-benzimidazole | [9] |

| CAS Number | 3878-19-1 | [9] |

| Molecular Formula | C₁₁H₈N₂O | [5][7][9] |

| Molecular Weight | 184.19 g/mol | [6][7] |

| Appearance | Crystalline powder | [7] |

| Melting Point | 280-290°C (decomposes) | [7] |

| Water Solubility | 0.07 mg/mL (at pH 7) | [10] |

| LogP (Octanol/Water Partition Coefficient) | 2.341 | [6] |

Synthesis:

The commercial production of this compound involves a two-step synthesis. The process begins with the condensation of o-phenylenediamine and furfural in an aqueous solution. This reaction, typically catalyzed by sodium hydrogen sulphite, is carried out under reflux conditions to facilitate cyclization and the formation of the benzimidazole ring. The resulting product, 2-(furan-2-yl)-1H-benzimidazole, precipitates out of the solution upon cooling and is then collected via vacuum filtration. The crude solid is subsequently washed with water and dried under a vacuum to yield high-purity this compound.[5]

Mechanism of Action

This compound, like other benzimidazole fungicides, exerts its antifungal effect by interfering with the process of mitosis and cell division.[5] The primary target of this compound is the β-tubulin protein.[1][2] By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during cell division, ultimately leading to the inhibition of fungal growth and cell death.[1][2]

Caption: Mechanism of action of this compound in a fungal cell.

Target Pathogens and Efficacy

This compound is particularly effective against Fusarium species and is commonly used as a seed treatment in cereals to control diseases such as root rot, snow mold, and stinking smut.[2][5][7] Research has also demonstrated its efficacy against other fungal pathogens.

Table 2: Efficacy of this compound against Botrytis cinerea

| This compound Concentration (µM) | Growth Inhibition Rate (%) |

| 10 | Increasing |

| 200 | Increasing |

Note: The study showed an increasing growth inhibition rate with concentrations from 10-200 µM over 72 hours. The combination with CB7/CB8-bound this compound showed at least a threefold increase in inhibition compared to this compound alone.[4]

Table 3: Biodegradation of this compound by Microbial Strains

| Microbial Strain | Biodegradation (%) | Time (days) |

| Pseudomonas syringae | 91 | 35 |

| Penicillium chrysogenum | 86 | 35 |

Note: This table summarizes the results of a study on the biodegradation of this compound in liquid cultures.[1][2]

Experimental Protocols

A. In Vitro Fungicidal Activity Assay against B. cinerea

This protocol outlines the methodology used to assess the in vitro fungicidal activity of this compound against Botrytis cinerea.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[4]

-

Culture of B. cinerea: The fungus is cultured on an appropriate medium, such as potato dextrose agar (PDA), and incubated under optimal growth conditions.

-

Preparation of Test Plates: A series of PDA plates are prepared containing different concentrations of this compound (e.g., 10 µM to 200 µM).[4]

-

Inoculation: A mycelial plug from the actively growing margin of the B. cinerea culture is placed in the center of each test plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[4]

-

Data Collection: The radial growth of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the fungicide.

Caption: Experimental workflow for in vitro fungicidal activity assay.

B. Biodegradation of this compound in Liquid Culture

This protocol describes the methodology for evaluating the biodegradation of this compound by microbial strains.

-

Microbial Strain Culture: The selected bacterial or fungal strains (e.g., Pseudomonas syringae, Penicillium chrysogenum) are cultured in a suitable liquid medium.[1]

-

Preparation of Test Cultures: A defined concentration of this compound is added to the microbial cultures.

-

Incubation: The cultures are incubated under controlled conditions (e.g., temperature, shaking) for a specific duration (e.g., 35 days).[1]

-

Sampling: Aliquots of the culture are taken at regular intervals.

-

Extraction and Analysis: The concentration of this compound and its metabolites in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry.[1]

-

Calculation of Biodegradation: The percentage of this compound degradation is calculated by comparing the remaining concentration to the initial concentration.

Caption: Experimental workflow for this compound biodegradation assay.

Conclusion